4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
This compound features a benzo[f][1,4]oxazepine-3,5(2H,4H)-dione core substituted with a 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl group at position 2. The 4-methoxy-3-nitrophenyl substituent introduces electron-withdrawing (nitro) and electron-donating (methoxy) groups, influencing reactivity and binding affinity .
Properties
IUPAC Name |
4-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O7/c1-26-16-7-6-11(8-13(16)20(24)25)14(21)9-19-17(22)10-27-15-5-3-2-4-12(15)18(19)23/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLMFPGRDMBSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the class of oxazepine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structure of this compound, characterized by both aromatic and heterocyclic components, suggests diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is not explicitly stated in the available literature. However, it is classified as a heterocyclic compound due to the presence of nitrogen and oxygen in its ring structure. The specific structural features contribute to its biological activity and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzo[f][1,4]oxazepine derivatives. For instance, a study reported that certain derivatives exhibited significant cytotoxicity against leukemia K-562 and breast T-47D cancer cell lines while showing selectivity towards cancer cells over normal fibroblasts (WI-38). The mechanism of action was linked to apoptosis induction via caspase-3 activation and downregulation of Bcl2, indicating that these compounds could serve as promising candidates for cancer therapy .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | K-562 | 10 | Apoptosis induction |
| 10 | T-47D | 15 | Cell cycle arrest |
| 11e | T-47D | 12 | Caspase activation |
Analgesic Activity
Another area of interest is the analgesic activity of oxazepine derivatives. A study on related compounds demonstrated that those containing a methoxy group exhibited significant analgesic effects in writhing and hot plate tests. The proposed mechanism involved antagonism of TRPA1 or TRPV1 calcium channels rather than traditional COX inhibition .
Synthesis and Characterization
The synthesis of 4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be approached through various methods. One common route involves the condensation of appropriate aromatic precursors followed by cyclization to form the oxazepine ring. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
Toxicity Assessments
Toxicity studies are crucial for evaluating the safety profile of new compounds. Acute toxicity assessments conducted on related oxazepine derivatives indicated low toxicity levels with no lethal effects observed in animal models. Histopathological evaluations revealed no significant adverse effects on vital organs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzo[f][1,4]Oxazepine-3,5(2H,4H)-Dione Family
Several analogs share the benzo[f][1,4]oxazepine-3,5(2H,4H)-dione core but differ in substituents:
Key Observations:
Electron-Donating vs. Fluoro-substituted analogs (e.g., ) may exhibit altered pharmacokinetics due to increased lipophilicity and metabolic stability.
Steric Effects :
Comparison with Non-Oxazepine Heterocyclic Derivatives
Thiazepine Derivatives
- Example: (2S,3S)-5-(2-(Dimethylamino)Ethyl)-2-(4-Methoxyphenyl)-4-Oxo-2,3,4,5-Tetrahydrobenzo[b][1,4]Thiazepin-3-yl Acetate Key Differences:
- Replacement of oxygen with sulfur in the seven-membered ring alters electronic properties and binding kinetics.
- The dimethylaminoethyl side chain enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s nitro-methoxy substituent.
Azetidinone and Thiazolidinone Derivatives
Stability and Reactivity
- The nitro group may render the compound susceptible to reduction under physiological conditions, a property exploited in prodrug designs but requiring stabilization strategies for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
